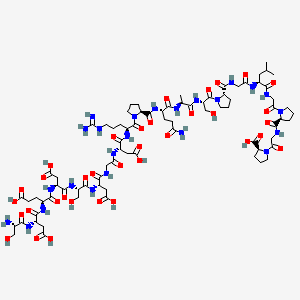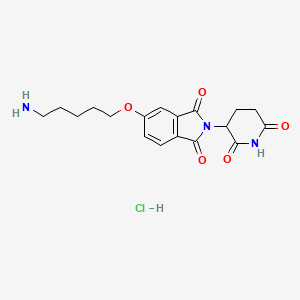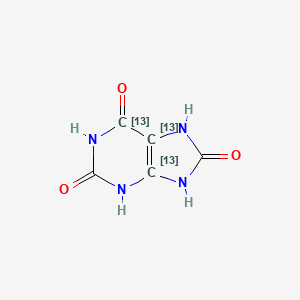
Hsd17B13-IN-100
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-100 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a significant role in the metabolism of steroids and other lipids. HSD17B13 has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making this compound a compound of interest in medical research .
准备方法
The synthesis of Hsd17B13-IN-100 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
化学反应分析
Hsd17B13-IN-100 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the interconversion of hydroxyl and ketone groups, which are crucial for the compound’s activity.
Substitution Reactions: These reactions involve the replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols .
科学研究应用
Hsd17B13-IN-100 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: Helps in understanding the biological pathways involving HSD17B13 and its impact on liver function.
Medicine: Investigated as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
作用机制
Hsd17B13-IN-100 exerts its effects by selectively inhibiting the enzyme HSD17B13. This inhibition disrupts the enzyme’s role in lipid metabolism, leading to reduced lipid accumulation in the liver. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its reactions. This pathway is crucial for the development of therapeutic strategies against liver diseases .
相似化合物的比较
Hsd17B13-IN-100 can be compared with other inhibitors of HSD17B13, such as BI-3231. While both compounds target the same enzyme, this compound may have unique structural features that confer different binding affinities and selectivities. Similar compounds include other members of the hydroxysteroid dehydrogenase family, which share functional similarities but differ in their specific targets and activities .
属性
分子式 |
C18H12Cl2FN3O3S |
|---|---|
分子量 |
440.3 g/mol |
IUPAC 名称 |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H12Cl2FN3O3S/c19-12-5-10(6-13(20)15(12)25)16(26)24-18-14(23-8-28-18)17(27)22-7-9-2-1-3-11(21)4-9/h1-6,8,25H,7H2,(H,22,27)(H,24,26) |
InChI 键 |
ILQGPQCBMPSKRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)


![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)





![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)

